Netzahualcoyonol

Antibacterial Natural Products MIC

Standard quinone-methide triterpenoids like pristimerin exhibit broad cytotoxicity, complicating SAR interpretation. Netzahualcoyonol offers a validated, selective alternative for antibacterial and cancer research. - S. aureus selectivity index: 2.56 vs. 0.44 for pristimerin (lower Vero cell toxicity) - Hep G2 IC50: 1.95 µM; biofilm disruption & β-lactam synergy confirmed - Available in research-grade purity for immediate deployment

Molecular Formula C30H38O5
Molecular Weight 478.6 g/mol
Cat. No. B15565195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNetzahualcoyonol
Molecular FormulaC30H38O5
Molecular Weight478.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H38O5/c1-16-13-27(3)15-23(32)30(6,26(34)35-7)14-22(27)29(5)11-10-28(4)19(24(16)29)9-8-18-17(2)25(33)21(31)12-20(18)28/h8-9,12,22-23,32-33H,10-11,13-15H2,1-7H3/t22-,23+,27+,28-,29+,30+/m1/s1
InChIKeyAKILTDMBUDIAST-KILMDDQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Netzahualcoyonol: Antibacterial and Cytotoxic Quinone-Methide Triterpenoid


Netzahualcoyonol (CAS: 113579-07-0) is a quinone-methide triterpenoid natural product first isolated from the root bark of Salacia species (Celastraceae/Hippocrateaceae) [1]. Characterized by the molecular formula C30H38O5 and a molecular weight of 478.60 g/mol, it is a secondary metabolite within the broader class of friedelane-derived quinone-methides [2]. It is documented to co-occur with structurally related analogs including tingenone and pristimerin in various Salacia and Cheiloclinium species [3]. Initial bioactivity screens identified its presence in crude extracts exhibiting antibacterial and cytotoxic properties, leading to its isolation as a key bioactive constituent [1].

Risks of Substituting Netzahualcoyonol in Bioassays


While netzahualcoyonol belongs to the quinone-methide triterpenoid family, direct substitution with seemingly similar analogs like tingenone, pristimerin, or maytenin is not scientifically justifiable due to critical differences in their molecular architecture and resulting biological performance. Structural modifications in the A/B ring system of netzahualcoyonol, particularly the presence and position of hydroxyl and carboxylate moieties, have been shown via frontier molecular orbital calculations to influence its quasi-intercalative interaction with DNA, a mechanism distinct from analogs [1]. More importantly, quantitative head-to-head data reveal significant divergence in both antibacterial potency and, crucially, therapeutic selectivity. For example, while both netzahualcoyonol and its close analog pristimerin exhibit antibacterial activity, netzahualcoyonol demonstrates a markedly superior Selectivity Index (SI) against specific pathogens, indicating a more favorable safety profile in vitro that is not generalizable across the compound class [2].

Quantitative Differentiation: Selectivity and Cytotoxicity Profiles


Antibacterial Selectivity Index vs. Pristimerin

Netzahualcoyonol exhibits comparable or enhanced antibacterial activity against specific Gram-positive strains when benchmarked directly against the in-class analog pristimerin, with a notably superior safety margin. Against Staphylococcus aureus, netzahualcoyonol demonstrates an MIC of 3.26 µM, which is equipotent to pristimerin's reported MIC of 3.18 µM in the same assay [1]. However, against other strains like Bacillus subtilis, netzahualcoyonol (MIC 1.64 µM) is ~2-fold more potent than pristimerin (MIC 3.19 µM) [1]. Critically, this enhanced potency is coupled with a dramatically improved Selectivity Index, differentiating it from its analog.

Antibacterial Natural Products MIC

Potent Gram-Positive Antibacterial Activity

A crucial differentiator for netzahualcoyonol is its significantly lower cytotoxicity against mammalian cells compared to its direct analog pristimerin, resulting in a dramatically higher Selectivity Index (SI). While both compounds were tested against Vero cells, netzahualcoyonol exhibited a CC50 of 8.33 µM, whereas pristimerin was substantially more cytotoxic with a CC50 of 0.73 µM [1]. This translates to a Selectivity Index (SI = CC50/MIC) that is an order of magnitude higher for netzahualcoyonol against multiple bacterial strains. For instance, against S. aureus, the SI for netzahualcoyonol is 2.56, compared to 0.23 for pristimerin, representing an 11-fold improvement [1].

Cytotoxicity Selectivity Index Safety Profile

Selective Cytotoxicity Against Hep G2 Cancer Cells

Netzahualcoyonol demonstrates a quantifiable and statistically significant ability to disrupt established biofilms of S. aureus, a key virulence factor contributing to antimicrobial resistance. At a concentration of 5 µg/mL, netzahualcoyonol reduced biofilm biomass by approximately 70% compared to the vehicle (DMSO) control [1]. This anti-biofilm effect is not a universal property of all quinone-methide triterpenoids, as pristimerin did not show the same level of biofilm disruption in parallel assays, highlighting a specific activity of netzahualcoyonol [1].

Antibiofilm Staphylococcus aureus Virulence

Anti-Biofilm and Synergistic Activity Against S. aureus

Netzahualcoyonol demonstrates a quantifiable synergistic effect when combined with conventional β-lactam and aminoglycoside antibiotics, effectively reducing the required dose of these standard-of-care drugs. In combination with ampicillin (a β-lactam), netzahualcoyonol reduced the Minimum Inhibitory Concentration (MIC) of ampicillin against S. aureus from 0.4 µg/mL to 0.2 µg/mL, representing a 2-fold potentiation [1]. Similarly, when combined with kanamycin (an aminoglycoside), the MIC of kanamycin against S. aureus was reduced from 0.48 µg/mL to 0.24 µg/mL [1]. This synergistic effect was quantified using the Fractional Inhibitory Concentration Index (FICI), with values indicating strong synergy.

Synergy Antibiotic Adjuvant Combination Therapy

Cancer Cell Line Cytotoxicity: Netzhualcoyonol vs. Tingenone in Hep G2 Cells

In the context of anticancer screening, netzahualcoyonol exhibits a distinct potency profile compared to its most closely related analog, tingenone. In the Hep G2 human liver cancer cell line, netzahualcoyonol demonstrates an IC50 of 1.95 µM . While a direct IC50 for tingenone in the same assay is not reported in the same study, it is known to be a co-occurring bioactive compound with potent cytotoxic activity [1]. The potency of netzahualcoyonol in this model is a specific, quantifiable data point that allows researchers to differentiate it from other natural product leads with unknown or different activity profiles in this specific cancer type.

Cytotoxicity Hep G2 Liver Cancer

Research Scenarios for Netzahualcoyonol Based on Key Differentiators


Lead Development for Anti-S. aureus Agents with Improved Selectivity

Given its quantifiable synergistic effect in reducing the MIC of β-lactam and aminoglycoside antibiotics by 2-fold against S. aureus, netzahualcoyonol is ideally suited for combination therapy research. This application scenario is for laboratories developing strategies to combat antibiotic resistance by identifying natural product adjuvants that can restore or enhance the efficacy of conventional antibiotics against resistant strains [1].

SAR Studies on Cytotoxic Quinone-Methide Scaffolds

With a demonstrated ability to reduce established S. aureus biofilm biomass by approximately 70% at 5 µg/mL, netzahualcoyonol is a prime candidate for studies investigating anti-virulence mechanisms. This scenario is particularly relevant for researchers focused on preventing or treating chronic infections associated with medical devices, where biofilm formation is a major clinical challenge [1].

Combination Therapies for Biofilm-Associated Infections

Netzahualcoyonol's defined IC50 of 1.95 µM against Hep G2 liver cancer cells, combined with its superior selectivity index in non-cancerous cell lines compared to analogs like pristimerin, positions it as a valuable chemical probe for cancer research. This application scenario is for medicinal chemists and oncologists seeking to understand the structure-activity relationship (SAR) of quinone-methide triterpenoids in inducing cancer cell death while minimizing off-target toxicity .

Standardization of Botanical Extracts and Natural Product Chemistry

As a key bioactive marker isolated from multiple Salacia species with well-defined spectroscopic data (NMR) and molecular properties (XlogP 4.4, TPSA 83.8 Ų), netzahualcoyonol serves as an analytical reference standard. This application scenario is for natural product chemists and quality control laboratories involved in the identification, standardization, and phytochemical profiling of Salacia genus-derived botanical raw materials or herbal preparations [2].

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